molecular formula C13H17NO4 B3043432 (1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate CAS No. 864962-08-3

(1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate

Cat. No. B3043432
CAS RN: 864962-08-3
M. Wt: 251.28 g/mol
InChI Key: XPWWZHCMHDLUGB-UHFFFAOYSA-N
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Description

“(1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate” is a chemical compound . It is related to “(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride”, which has a molecular weight of 211.73 . The compound is typically stored at room temperature .

Scientific Research Applications

Oxidation Reactions and Synthesis

  • Oxidation Reactions of Azines : The compound N,N-bis(1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)methanamine hydrochloride, related to (1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine, was synthesized and studied for its oxidation reactions. It demonstrated a reaction with KMnO4, forming lactam and undergoing cis-dihydroxylation (Malkova et al., 2014).

Chemical Structure Analysis

  • Structural Studies in Synthesis Efforts : The molecular structures of certain derivatives, including 1,2,3,4-tetrahydronaphthalene moiety, were analyzed during the synthesis efforts of Elisabethin A, demonstrating specific stereochemical configurations (Kaiser et al., 2023).

Quantum Chemical Studies

  • Regioselectivity in Bromination : Quantum chemical studies have been conducted to understand the regioselectivity of bromination in compounds like 1-oxo-1,2,3,4-tetrahydronaphthalene. These studies provide insights into the reaction mechanisms and potential applications in stabilizing agents for storage of cholera sera (Pankratov et al., 2004).

Synthesis and Anticancer Evaluation

  • Anticancer Compound Synthesis : Research into the synthesis of compounds like (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, which includes the 1,2,3,4-tetrahydronaphthalene structure, has shown promise in developing anticancer agents (Gouhar & Raafat, 2015).

Enantioselective Synthesis

  • Chemoenzymatic Synthesis of Amino Tetralins : A study on the chemoenzymatic synthesis of (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a compound closely related to (1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate, highlights its importance in the synthesis of serotonin receptor agonists (Orsini et al., 2002).

properties

IUPAC Name

oxalic acid;1,2,3,4-tetrahydronaphthalen-1-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.C2H2O4/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;3-1(4)2(5)6/h1-2,4,7,10H,3,5-6,8,12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWWZHCMHDLUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate

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